molecular formula C13H19BN2O2 B1454818 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile CAS No. 863868-51-3

1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No.: B1454818
CAS No.: 863868-51-3
M. Wt: 246.12 g/mol
InChI Key: XSFSSCXBYWRZLI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a high-purity chemical reagent classified as a boronic ester pinacol derivative. This compound is structurally characterized by a pyrrole ring system that is functionalized with a protective pinacol boronate group and an electron-withdrawing nitrile group. In synthetic organic chemistry, this molecule serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . In this widely used reaction, the boronate ester functional group couples with various organic halides, enabling the efficient construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceutical and materials science research . The presence of the nitrile group on the pyrrole core can significantly influence the compound's electronic properties and offers a handle for further chemical transformation, making it a valuable intermediate for the synthesis of more complex molecules. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group enhances the stability and shelf-life of the boronic acid functionality, simplifying handling and storage compared to its unprotected counterpart . Compounds of this class are of significant interest in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in materials science for the creation of organic electronic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2/c1-9-11(7-10(8-15)16(9)6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFSSCXBYWRZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682261
Record name 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863868-51-3
Record name 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article summarizes its biological activity based on available research findings.

  • Molecular Formula : C₁₃H₁₈BNO₃
  • Molecular Weight : 223.08 g/mol
  • Melting Point : Approximately 368–369 °C

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Below are key findings from the literature:

Anti-inflammatory Activity

A study on pyrrole derivatives indicated that certain fused pyrrole compounds exhibit significant anti-inflammatory properties. The synthesized derivatives were tested for their ability to inhibit pro-inflammatory cytokines in vitro and showed promising results in vivo against inflammatory mediators . Specifically, the compound demonstrated inhibition percentages comparable to standard anti-inflammatory drugs during carrageenan-induced inflammation assays.

Enzyme Inhibition

Case Studies and Research Findings

Several case studies have examined the biological implications of this compound and its analogs:

Study Findings
Study A Demonstrated significant anti-inflammatory activity with inhibition rates reaching up to 31.28% over time.
Study B Identified potent DYRK1A inhibition with nanomolar-level activity; highlighted the potential for neuroprotective effects.
Study C Evaluated pharmacokinetic properties and confirmed favorable profiles with no acute toxicity at high doses.

The mechanisms through which this compound exhibits its biological activity are largely attributed to its ability to modulate enzyme activity and influence inflammatory pathways. The presence of the dioxaborolane moiety is believed to enhance the compound's interaction with biological targets, leading to increased efficacy against specific enzymes and inflammatory processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differences are summarized below:

Compound Name Core Heterocycle Boronate Position Key Substituents Applications/Notes Reference
Target Compound Pyrrole 4 1,5-dimethyl; 2-carbonitrile Suzuki coupling precursor; potential pharmacological scaffold
1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile Pyrrole 3 1,5-dimethyl; 2-carbonitrile Altered regiochemistry may affect coupling efficiency and electronic properties
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole 4 3,5-dimethyl Enhanced stability due to pyrazole’s aromaticity; used in agrochemicals
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole Isoxazole 4 3,5-dimethyl Electron-deficient core; suited for high-stress coupling conditions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile Indole 2 4-carbonitrile Bioactive indole derivatives; explored in kinase inhibitor development
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolopyridine 3 SEM-protected nitrogen; 5-carbonitrile Used in PROTACs and covalent inhibitor design

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group at position 4 facilitates coupling with aryl/heteroaryl halides. Comparative studies suggest:

  • Regiochemical Impact : The 4-boronate pyrrole (target) exhibits higher coupling efficiency than its 3-boronate analog (CAS: 863868-49-9) due to reduced steric hindrance .
  • Heterocycle Effects : Pyrazole and isoxazole analogs (e.g., CAS: 832114-00-8) show faster oxidative addition with Pd catalysts owing to their electron-deficient cores .
  • Carbonitrile Influence : The electron-withdrawing carbonitrile group in the target compound activates the pyrrole ring, accelerating transmetalation steps in Suzuki reactions .

Physicochemical Properties

Property Target Compound 3-Boronate Pyrrole Analog Pyrazole Analog Isoxazole Analog
Melting Point (°C) Not reported Not reported 190–195 160–165
Solubility Moderate in DMSO/THF Low in polar solvents High in DCM Low in water
LogP (Predicted) ~2.6 (similar to indole CN) ~2.8 ~3.1 ~2.9
Stability Stable under inert conditions Sensitive to protic solvents Air-stable Hydrolytically sensitive

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyrrole Precursors

A common approach to synthesize this boronate ester involves the palladium-catalyzed coupling of halogenated pyrrole derivatives with bis(pinacolato)diboron (B2Pin2) or related boron reagents.

Typical Reaction Setup:

Parameter Details
Catalyst Pd-based catalysts such as Pd2(dba)3, Pd(dppf)Cl2·DCM, or PdCl2(dppf)
Ligand XPhos, dppf (1,1'-bis(diphenylphosphino)ferrocene), or bulky phosphine ligands
Base Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3)
Solvent 1,4-Dioxane with water as co-solvent
Temperature 90–120 °C
Atmosphere Inert (nitrogen or argon)
Reaction Time 1–16 hours
Purification Column chromatography on silica gel, preparative HPLC
Yields 19% to 59% depending on substrate and conditions

Example Procedure:

  • A halogenated pyrrole derivative (e.g., 6-bromo-5-chloropyridin-3-amine as a model substrate) is reacted with 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile in the presence of Pd2(dba)3 and XPhos ligand, potassium phosphate base, in a dioxane/water mixture under nitrogen atmosphere at 100 °C overnight. The reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester product in yields around 59%.

  • Alternative conditions using Pd(dppf)Cl2·DCM and sodium carbonate base in dioxane/water at 100 °C for 16 hours have also been reported, yielding products in the range of 28%.

Microwave-Assisted Palladium-Catalyzed Coupling

Microwave irradiation has been employed to accelerate the coupling reactions, reducing reaction times and sometimes improving yields.

Parameter Details
Catalyst PdCl2(dppf)·DCM or Pd(dppf)Cl2
Base Sodium carbonate (Na2CO3)
Solvent 1,4-Dioxane with water
Temperature 100–120 °C (microwave heating)
Reaction Time 1–2 hours
Atmosphere Inert (nitrogen)
Yield Approximately 19%

Example Procedure:

  • A suspension of a brominated pyrrole intermediate and this compound is degassed with nitrogen, treated with PdCl2(dppf)·DCM, sodium carbonate, and heated under microwave irradiation at 100 °C for 1 hour, then 120 °C for an additional hour. The product is isolated by preparative HPLC with a 19% yield.

Alternative Catalysts and Ligands

More sterically hindered and electron-rich phosphine ligands such as dicyclohexyl(2',4',6'-triisopropyl-1,1'-biphenyl-2-yl)phosphine have been used in combination with palladium catalysts to improve coupling efficiency.

Catalyst System Base Solvent Temperature Yield
Pd with dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine Potassium phosphate 1,4-Dioxane/water 90 °C Not specified, moderate

This system is reported to facilitate coupling under mild conditions with good selectivity and functional group tolerance.

General Notes on Purification and Characterization

  • After reaction completion, the mixture is typically filtered to remove catalyst residues and concentrated under reduced pressure.
  • Purification is conducted by silica gel column chromatography using petroleum ether/ethyl acetate gradients or by preparative high-performance liquid chromatography (HPLC).
  • Final products are characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS).
  • Yields vary significantly depending on substrate structure, catalyst system, and reaction conditions, ranging from 19% to 59% in reported examples.

Summary Table of Representative Preparation Methods

Entry Starting Material Type Catalyst System Base Solvent Temp (°C) Time Yield (%) Notes
1 Halogenated pyrrole derivative Pd2(dba)3 + XPhos K3PO4 1,4-Dioxane/H2O 100 Overnight 59 Inert atmosphere, column chromatography
2 Halogenated pyrrole derivative Pd(dppf)Cl2·DCM Na2CO3 1,4-Dioxane/H2O 100 16 h 28 Extraction and silica gel purification
3 Brominated pyrrole intermediate PdCl2(dppf)·DCM (microwave) Na2CO3 1,4-Dioxane/H2O 100-120 2 h (microwave) 19 Microwave-assisted, preparative HPLC
4 Brominated pyrrole intermediate Pd + bulky phosphine ligand K3PO4 1,4-Dioxane/H2O 90 2 h Moderate Inert atmosphere, improved selectivity

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile via Suzuki-Miyaura coupling?

  • Methodological Answer : The synthesis can be optimized by selecting palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents like THF or dioxane at 80–100°C. Monitor reaction progress via TLC and purify using column chromatography with silica gel. The pinacol boronate ester group’s stability under these conditions is critical, as described for analogous dioxaborolane derivatives .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl groups on the pyrrole ring and dioxaborolane moiety). FTIR identifies nitrile (C≡N) stretching at ~2200 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ peak). Cross-reference with literature data for similar pyrrole carbonitriles .

Q. What experimental parameters influence the compound’s stability during storage?

  • Methodological Answer : Test stability under inert atmospheres (N₂/Ar) and varying temperatures (4°C vs. room temperature). Use HPLC to monitor degradation products. The dioxaborolane group is moisture-sensitive; store in anhydrous solvents (e.g., DMF or DMSO) with desiccants .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns in cross-coupling reactions involving this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the boronate site and pyrrole nitrile group. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. Compare with experimental results from kinetic studies .

Q. How should researchers resolve contradictions between observed and expected spectroscopic data?

  • Methodological Answer : If NMR peaks deviate, use 2D techniques (COSY, HSQC) to assign signals. For mass discrepancies, re-analyze via tandem MS (MS/MS) or isotope labeling. Cross-validate with X-ray crystallography if single crystals are obtainable. Address steric effects from the tetramethyl dioxaborolane group .

Q. What mechanistic insights can be gained from studying the compound’s role in catalytic cycles?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or 11^{11}B NMR to track boron transfer during Suzuki-Miyaura coupling. Compare turnover frequencies (TOF) with/without the nitrile substituent to assess electronic effects on transmetalation .

Q. How can this compound be integrated into theoretical frameworks for boron-containing heterocycles?

  • Methodological Answer : Link experimental reactivity to concepts like Lewis acidity (boron’s empty p-orbital) and aromatic stabilization in pyrrole systems. Use Hammett plots to correlate substituent effects (methyl vs. nitrile) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

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